8-(Trifluoromethoxy)quinoline
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Overview
Description
8-(Trifluoromethoxy)quinoline is a fluorinated quinoline derivative characterized by the presence of a trifluoromethoxy group (-OCF3) at the 8-position of the quinoline ring. This compound is of significant interest due to its unique physicochemical properties, which include high thermal stability and lipophilicity. These properties make it a valuable candidate for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethoxy)quinoline typically involves the introduction of the trifluoromethoxy group onto a quinoline scaffold. One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor is reacted with a trifluoromethoxylating reagent. For example, quinoline N-oxides bearing electron-donating or electron-withdrawing groups can be used to achieve good yields of the corresponding trifluoromethyl ethers .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Cross-Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted quinolines .
Scientific Research Applications
8-(Trifluoromethoxy)quinoline has several scientific research applications, including:
Pharmaceuticals: It is used in the development of drugs due to its biological activity and ability to enhance the pharmacokinetic properties of drug molecules.
Agrochemicals: The compound is utilized in the synthesis of agrochemicals with improved efficacy and stability.
Materials Science: It is employed in the design of advanced materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the binding affinity and selectivity of the compound towards its targets. This interaction can modulate various biological pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoroquinoline
- 8-Methoxyquinoline
- 8-Chloroquinoline
Comparison
8-(Trifluoromethoxy)quinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and thermal stability. Compared to other similar compounds, it often exhibits enhanced biological activity and improved pharmacokinetic profiles .
Properties
IUPAC Name |
8-(trifluoromethoxy)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)15-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNPNPJDOVWGSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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